molecular formula C8H6N2O3 B8478915 7-Nitrobenz[1,4]oxazine

7-Nitrobenz[1,4]oxazine

Cat. No.: B8478915
M. Wt: 178.14 g/mol
InChI Key: DESHQRMLOJOPNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Nitrobenz[1,4]oxazine represents a valuable chemical scaffold in medicinal chemistry and drug discovery research. The benzoxazine core is a privileged structure known for its diverse biological activities. Specifically, nitro-substituted benzoxazine derivatives have demonstrated significant potential in biological evaluations. Studies on analogous compounds have shown promising anti-proliferative effects against various cancer cell lines, including HeLa cervical cancer cells and PC-3 prostate cancer cells . The inclusion of the nitro group is a common strategy in the design of energetic materials and can influence the electronic properties and bioreductive potential of a molecule . In antimicrobial research, similar benzoxazine sulfonamide derivatives have been evaluated, with some compounds exhibiting potent activity against pathogens such as E. coli and S. aureus . The mechanism of action for these compounds is often multi-targeted, with research suggesting interactions with key biological targets such as DNA gyrase and involvement in the induction of apoptosis in cancer cells . Researchers utilize this compound as a key synthetic intermediate for the development of novel therapeutic agents, leveraging its structure for further chemical modifications to explore structure-activity relationships . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

7-nitro-2H-1,4-benzoxazine

InChI

InChI=1S/C8H6N2O3/c11-10(12)6-1-2-7-8(5-6)13-4-3-9-7/h1-3,5H,4H2

InChI Key

DESHQRMLOJOPNE-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=C(O1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 7 Nitrobenz 1 2 Oxazine and Analogous Structures

Strategies for Constructing the BenzCurrent time information in Durgapur, IN.ikm.org.myoxazine Ring System

The formation of the benz Current time information in Durgapur, IN.ikm.org.myoxazine (B8389632) heterocyclic system is central to the synthesis of 7-Nitrobenz Current time information in Durgapur, IN.ikm.org.myoxazine. Chemists have developed a range of methods to build this bicyclic structure, each with its own advantages regarding substrate scope, efficiency, and reaction conditions. These strategies primarily rely on the cyclization of carefully designed precursor molecules.

Cyclization Reactions from Precursor Compounds

The most common approach to synthesizing benz Current time information in Durgapur, IN.ikm.org.myoxazines involves the formation of the oxazine ring through the intramolecular cyclization of open-chain precursors. The specific nature of the precursor and the reaction conditions dictate the type of cyclization and the final structure. The synthesis of 7-Nitrobenz Current time information in Durgapur, IN.ikm.org.myoxazine itself can involve cyclization of precursors already bearing a nitro group or, more commonly, the nitration of a benzoxazine (B1645224) derivative using agents like nitric acid in the presence of sulfuric acid. evitachem.com

The Mannich reaction is a cornerstone in the synthesis of 1,3-benzoxazine derivatives. ikm.org.my This one-pot condensation typically involves three components: a phenol (B47542), a primary amine, and formaldehyde (B43269). ikm.org.myasianpubs.org The reaction's simplicity and adaptability make it a widely used method. ikm.org.my The process begins with the condensation of formaldehyde and a primary amine to generate an intermediate, which then reacts with the phenol to form the benzoxazine ring. ikm.org.my This methodology has been refined to be performed without solvents, which can reduce reaction times and improve yields. ikm.org.my While classic for 1,3-benzoxazines, the principles of Mannich-type condensations are fundamental in heterocyclic chemistry and have been applied to create complex structures, including crystalline one-dimensional covalent organic frameworks with benzoxazine linkages. nih.gov

Key Features of Mannich-Type Condensation for Benzoxazine Synthesis:

Feature Description Source
Reactants Phenol, Primary Amine, Formaldehyde ikm.org.myasianpubs.org
Reaction Type One-pot, three-component condensation ikm.org.my
Advantages Simplicity, adaptability, potential for solventless conditions ikm.org.my

| Mechanism | Involves initial condensation of amine and formaldehyde, followed by reaction with phenol | ikm.org.my |

Cyclocondensation reactions provide another versatile route to oxazine rings. A notable example involves the reaction of chalcones (α,β-unsaturated ketones) with urea (B33335) in the presence of a catalyst. grafiati.comijrpr.comechemcom.com Chalcones themselves are typically synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone. grafiati.comd-nb.info The subsequent reaction with urea leads to the formation of 1,3-oxazine-2-amine derivatives. ijrpr.com These reactions are often catalyzed by acids or bases and can sometimes be promoted by microwave irradiation to improve efficiency. grafiati.com This method allows for the synthesis of a wide array of substituted oxazines by varying the precursor chalcones and other reactants. grafiati.comechemcom.com

General Scheme for Oxazine Synthesis from Chalcones:

Chalcone Formation: Substituted Aldehyde + Substituted Acetophenone → Chalcone. grafiati.comd-nb.info

Cyclocondensation: Chalcone + Urea → Substituted 1,3-Oxazine derivative. ijrpr.comechemcom.com

A novel and highly regioselective method for synthesizing 1,4-oxazine derivatives involves the base-promoted cyclization of alkynyl alcohols. nih.govacs.orgorganic-chemistry.org This approach is notable for being both solvent-free and metal-free. acs.orgorganic-chemistry.org The reaction proceeds via an exo-dig cyclization, where the hydroxyl group attacks the alkyne functionality. nih.govacs.org Using a strong base like sodium hydride (NaH), N-tosyl amide derivatives, which can be derived from amino acids, undergo cyclization to form 1,4-oxazines in high yields. acs.orgorganic-chemistry.org The reaction conditions have been optimized, with the best results obtained using NaH without a solvent at a moderate temperature. acs.orgorganic-chemistry.org

Optimization of Base-Promoted Cyclization

Entry Base Solvent Temperature (°C) Time (min) Yield (%)
1 NaH THF 70 240 60
2 KHMDS THF 25 180 45
3 Cs2CO3 Toluene 110 300 20
4 t-BuOK t-BuOH 80 360 35
5 NaH None 70 40 94

Data derived from a study on a specific N-tosyl amide derivative precursor. acs.orgorganic-chemistry.org

Palladium catalysis offers a powerful tool for constructing heterocyclic systems, including oxazines. thieme-connect.comacs.orgthieme-connect.comacs.org One prominent method is the palladium-catalyzed [4+2] cycloaddition. thieme-connect.comthieme-connect.comresearchgate.net This reaction can involve the cycloaddition of vinyloxetanes with heterocumulenes (like isocyanates or carbodiimides) to produce 1,3-oxazine derivatives. acs.orgacs.org The process is often highly regioselective and stereoselective. acs.org Another variant involves the reaction of sulfamate-derived cyclic imines with partners such as 2-methylidenetrimethylene carbonate. thieme-connect.comthieme-connect.com These transformations proceed under mild conditions and are tolerant of a wide range of functional groups, leading to good or excellent yields of the desired oxazine products. thieme-connect.comthieme-connect.com The mechanism is believed to involve a Pd-π-allylpalladium zwitterionic intermediate. thieme-connect.comthieme-connect.com

Examples of Palladium-Catalyzed Oxazine Synthesis

Reactant 1 Reactant 2 Catalyst System Product Type Yield Range Source
Vinyloxetane Isocyanate Pd₂(dba)₃·CHCl₃ / dppe 4-Vinyl-1,3-oxazin-2-one Moderate to Good acs.org
Vinyloxetane Carbodiimide Pd₂(dba)₃·CHCl₃ / dppe 4-Vinyl-1,3-oxazin-2-imine Good acs.org

The intramolecular Wittig reaction provides an effective route for the synthesis of functionalized 1,4-oxazine derivatives. arkat-usa.orgresearchgate.net This method involves the reaction of phosphine (B1218219) derivatives with electron-deficient acetylenic esters (like dialkyl acetylenedicarboxylates) in the presence of a proton source such as 1-nitroso-2-naphthol. arkat-usa.orgresearchgate.net The reaction proceeds through several steps: initial formation of a reactive 1:1 intermediate between the phosphine and the acetylenic ester, which is then protonated. arkat-usa.org This leads to a vinylphosphonium salt that undergoes an intramolecular Wittig reaction. arkat-usa.orgresearchgate.net The cyclization of a subsequent zwitterionic intermediate produces an oxaphosphorane, which then eliminates triphenylphosphine (B44618) oxide to yield the final 1,4-oxazine product. arkat-usa.org This one-pot condensation occurs under neutral and mild conditions. arkat-usa.orgresearchgate.net

Cascade Annulation Processes

Cascade reactions, also known as domino or tandem reactions, offer an efficient means of constructing complex molecular architectures like the benzoxazine core in a single pot by combining multiple bond-forming events. These processes are valued for their atom economy and reduction of intermediate isolation steps.

One notable strategy is the [3+3] annulation. For instance, a rhodium(II)-catalyzed reaction between cyclic nitronates (specifically, 5,6-dihydro-4H-1,2-oxazine N-oxides) and vinyl diazoacetates results in a [3+3] annulation that forms bicyclic unsaturated nitroso acetals, which are structurally related to the oxazine core. mdpi.com This method demonstrates excellent diastereoselectivity. mdpi.com Similarly, rhodium(III)-catalyzed [3+3] cascade spiroannulation of benzoxazines with 1-diazonaphthalen-2(1H)-ones has been developed to construct structurally diverse N/O spiroheterocycles. researchgate.net

Another approach involves an intramolecular Wittig reaction. The reaction between phosphine derivatives, dialkyl acetylenedicarboxylates, and nitrosonaphthols can produce 1,4-oxazine derivatives in good yields under neutral conditions. arkat-usa.org This process is believed to proceed through a vinylphosphonium salt intermediate which then undergoes the intramolecular Wittig cyclization. arkat-usa.org Iron-mediated hydrogen atom transfer (HAT) has also enabled cascade radical annulations to create intricate heterocyclic motifs, showcasing the versatility of cascade strategies in modern organic synthesis. rsc.org

Table 1: Examples of Cascade Annulation Strategies for Oxazine and Analogous Ring Synthesis

Reaction Type Reactants Catalyst/Reagent Product Type Ref
[3+3] Annulation Cyclic Nitronates, Vinyl Diazoacetates Rh(II) octanoate Bicyclic Nitroso Acetals mdpi.com
[3+3] Spiroannulation Benzoxazines, 1-Diazonaphthalen-2(1H)-ones Rh(III) Spirooxazine-pyrans researchgate.net
Intramolecular Wittig Phosphines, Acetylene Diesters, Nitrosonaphthols None (thermal) 1,4-Oxazine derivatives arkat-usa.org
Radical Annulation Unsaturated precursors Iron (for HAT) N-fused heterocycles rsc.org

Stereoselective Synthetic Approaches for 1,4-Oxazines

The control of stereochemistry is paramount when synthesizing molecules for biological evaluation. Stereoselective syntheses of 1,4-oxazines and their derivatives often rely on the use of chiral starting materials or chiral catalysts to induce asymmetry.

One reported method involves the solid-phase synthesis of complex benzo[e] evitachem.comresearchgate.netoxazino[4,3-a] evitachem.comresearchgate.netdiazepine-6,12-diones starting from polymer-supported Ser(tBu)-OH. acs.org This multi-step synthesis includes a key stereoselective reduction with triethylsilane and ultimately yields the target compounds with full retention of the configuration at the C12a stereocenter. acs.org

Another strategy involves synthesizing a series of enantiomerically pure benzopyrano[3,4-b] evitachem.comresearchgate.netoxazines to investigate the stereoselectivity of P-glycoprotein. rsc.org By reducing the conformational flexibility of the molecules, significant differences in the activity between diastereoisomers were observed. rsc.org Furthermore, stereoselective dihydroxylation of α,β-unsaturated 1,2,4-oxadiazoles, which are related heterocycles, has been achieved using an OsO₄/NMO system to produce single diastereoisomers. mdpi.com These principles of using chiral pool starting materials or inducing stereoselectivity through specific reagents are broadly applicable to the synthesis of chiral 1,4-oxazine derivatives.

Introduction and Functionalization of the Nitro Group at the 7-Position

The installation of the nitro group onto the benzoxazine scaffold is a defining feature of 7-Nitrobenz evitachem.comresearchgate.netoxazine. This can be accomplished by two primary strategies: direct nitration of a pre-formed benzoxazine ring or by constructing the oxazine ring onto an aromatic precursor that already bears a nitro group.

Nitration of Benzevitachem.comresearchgate.netoxazine Precursors or Derivatives

The direct nitration of an existing benzoxazine ring system is a common and straightforward approach. The classic method for aromatic nitration involves the use of "mixed acid," a combination of concentrated nitric acid and sulfuric acid. evitachem.comwikipedia.org This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species responsible for the electrophilic aromatic substitution. wikipedia.org

The regioselectivity of this reaction is heavily influenced by the existing substituents on the benzene (B151609) ring. wikipedia.org Historical research from 1929 details the nitration of 3-hydroxy-1:4-benzisooxazine and its derivatives. rsc.orgrsc.org More contemporary methods have also been developed, such as using sodium nitrate (B79036) in concentrated sulfuric acid, which has been applied to the synthesis of nitro-substituted 3,1-benzoxazines. researchgate.net

Synthesis from Pre-functionalized Nitro-Aromatic Starting Materials

An alternative and often more regioselective strategy is to begin with an aromatic starting material that already contains the nitro group in the desired position. The 1,4-oxazine ring is then constructed around this pre-functionalized core.

For example, the synthesis of certain benzo[e] evitachem.comresearchgate.netoxazino derivatives has been achieved using various 2-nitrobenzoic acids as starting materials. acs.org In another instance, 1,3-oxazine-4-one derivatives containing other heterocyclic moieties were prepared starting from 3-nitrobenzohydrazide. researchgate.net A prominent example in medicinal chemistry involves the synthesis of 7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b] evitachem.comresearchgate.netoxazine, a precursor for the drug Ofloxacin. nih.govrsc.org This synthesis starts with a nitro-aromatic compound which is hydrogenated to form the cyclic oxazine structure. nih.govrsc.org This approach avoids the potentially harsh conditions and selectivity issues associated with direct nitration of a complex molecule. evitachem.com

Regioselective Nitro Group Installation Strategies

Achieving high regioselectivity in the placement of the nitro group is crucial. While traditional mixed-acid nitration can lead to isomeric mixtures, several modern strategies offer superior control. wikipedia.orgacs.org

The outcome of electrophilic aromatic nitration is strongly directed by the electronic properties of substituents already present on the aromatic ring. Activating groups (e.g., -OH, -OR, -NHR) typically direct nitration to the ortho and para positions, whereas deactivating groups (e.g., -NO₂, -C=O) direct to the meta position. wikipedia.org

For more precise control, methods like ipso-nitration have emerged as an attractive alternative. acs.org This involves the substitution of a different group, such as a boronic acid, at a specific position with a nitro group. Photocatalytic and metal-free protocols have been developed for the ipso-nitration of arylboronic acids, which are regioselective and tolerate a wide range of functional groups. acs.org

Specific reagents can also impart high regioselectivity. For example, the use of cerium (IV) ammonium (B1175870) nitrate (CAN) with sodium bicarbonate has been shown to achieve exclusive regioselective nitration of various hydroxy heterocycles at the less sterically hindered ortho position. researchgate.net Another mild method for regioselective nitration of aromatic compounds utilizes an aqueous solution of sodium dodecylsulfate with dilute nitric acid at room temperature. rsc.org

Table 2: Comparison of Nitration Methodologies

Method Reagents Key Feature Typical Application Ref
Mixed Acid Nitration HNO₃, H₂SO₄ Generates NO₂⁺ electrophile General aromatic nitration evitachem.comwikipedia.org
Ipso-Nitration Arylboronic Acid, Nitrating Agent Substitutes a pre-installed group Highly regioselective synthesis acs.org
CAN-Mediated Nitration Ce(NH₄)₂(NO₃)₆, NaHCO₃ Selective for less-hindered positions Nitration of activated hydroxy heterocycles researchgate.net
SDS Micellar Nitration HNO₃, Sodium Dodecylsulfate Mild, aqueous conditions Regioselective nitration rsc.org

Table 3: List of Mentioned Chemical Compounds

Compound Name
7-Nitrobenz evitachem.comresearchgate.netoxazine
1,4-Oxazine
Benz evitachem.comresearchgate.netoxazine
5,6-dihydro-4H-1,2-oxazine N-oxide
Vinyl diazoacetate
1-Diazonaphthalen-2(1H)-one
Dialkyl acetylenedicarboxylate
Nitrosonaphthol
Ser(tBu)-OH
Triethylsilane
Benzopyrano[3,4-b] evitachem.comresearchgate.netoxazine
1,2,4-Oxadiazole
Osmium tetroxide (OsO₄)
N-methylmorpholine N-oxide (NMO)
Nitric acid
Sulfuric acid
3-hydroxy-1:4-benzisooxazine
Sodium nitrate
3,1-Benzoxazine
2-Nitrobenzoic acid
3-Nitrobenzohydrazide
7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b] evitachem.comresearchgate.netoxazine
Ofloxacin
Arylboronic acid
Cerium (IV) ammonium nitrate (CAN)
Sodium bicarbonate

Chemical Transformations and Derivatization of 7 Nitrobenz 1 2 Oxazine

Reactivity of the Nitro Group in the 7-Position

The nitro group at the 7-position is a key functional group that significantly influences the chemical properties of the molecule and serves as a crucial handle for synthetic modifications.

The reduction of the aromatic nitro group to an amino group is a fundamental and widely utilized transformation in organic synthesis. This conversion is particularly important as it transforms the electron-withdrawing nature of the nitro group into an electron-donating amino group, profoundly altering the molecule's electronic properties and reactivity. uni-rostock.decsbsju.edu The resulting 7-aminobenz arkat-usa.orguni-rostock.deoxazine (B8389632) is a versatile intermediate for further derivatization, such as in the synthesis of pharmaceuticals and other biologically active compounds.

A variety of methods can be employed for this reduction, with catalytic hydrogenation being one of the most common and efficient. mt.com This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of a hydrogen source.

Common Conditions for Catalytic Hydrogenation of Nitroarenes:

CatalystHydrogen SourceSolventTemperaturePressure
Pd/CH₂ gasEthanol, Methanol, Ethyl acetateRoom Temperature1-4 atm
PtO₂ (Adam's catalyst)H₂ gasAcetic acid, EthanolRoom Temperature1-4 atm
Raney NickelH₂ gasEthanolRoom Temperature - 50°C1-50 atm
Iron (Fe) / HClIn situ H₂ generationWater, EthanolRefluxAtmospheric
Tin (Sn) / HClIn situ H₂ generationEthanolRefluxAtmospheric
Sodium Borohydride (NaBH₄) / CatalystHydride transferWater, MethanolVariesAtmospheric
Formic Acid / CatalystTransfer HydrogenationTHFVariesAtmospheric

This table presents generalized conditions for the reduction of aromatic nitro compounds and is applicable to 7-Nitrobenz arkat-usa.orguni-rostock.deoxazine.

The choice of reducing agent and reaction conditions can be tailored to be compatible with other functional groups present in the molecule. For instance, transfer hydrogenation methods, using hydrogen donors like formic acid or hydrazine in the presence of a catalyst, offer a milder alternative to high-pressure hydrogenation. frontiersin.orgrsc.org Chemical reducing agents such as iron, tin, or zinc in acidic media are also effective and have been historically significant in the reduction of nitroarenes. csbsju.edunih.gov

The mechanism of catalytic hydrogenation generally involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction through nitroso and hydroxylamine (B1172632) intermediates to the final amine. nih.gov

Beyond its reduction to an amine, the nitro group serves as a versatile synthetic handle for introducing other functionalities. Its strong electron-withdrawing character activates the aromatic ring for certain types of reactions and can be transformed into various other groups. nih.govresearchgate.net

Nucleophilic Aromatic Substitution (SNA r): The nitro group strongly activates the positions ortho and para to it for nucleophilic aromatic substitution. wikipedia.orgchemistrysteps.comlibretexts.org While the nitro group is at the 7-position, this activation enhances the reactivity of the benzene (B151609) ring towards strong nucleophiles, potentially allowing for the displacement of other leaving groups that might be present on the ring.

Conversion to Other Functional Groups: The intermediate amino group, obtained from the reduction of the nitro group, can be further modified. For example, it can undergo diazotization to form a diazonium salt. This diazonium salt is a highly versatile intermediate that can be converted into a wide range of substituents, including halides, hydroxyl, cyano, and aryl groups, through Sandmeyer and related reactions.

Modulation of Reactivity: The presence of the nitro group deactivates the benzene ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position relative to itself (positions 5 and 8a on the benzoxazine (B1645224) ring system). msu.edulibretexts.org This directing effect can be strategically used in multi-step syntheses.

Modification and Diversification of the Benzarkat-usa.orguni-rostock.deoxazine Core

The benz arkat-usa.orguni-rostock.deoxazine scaffold itself offers multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives. sciprofiles.combenthamscience.com These modifications can be made on the benzene ring or at the nitrogen and oxygen heteroatoms of the oxazine ring.

The benzene portion of the benz arkat-usa.orguni-rostock.deoxazine core can undergo substitution reactions, primarily electrophilic and nucleophilic aromatic substitutions.

Electrophilic Aromatic Substitution (SEAr): The reactivity of the benzene ring towards electrophiles is influenced by the substituents already present. The oxazine ring's heteroatoms (oxygen and nitrogen) generally act as activating, ortho-, para-directing groups due to their ability to donate electron density through resonance. However, the powerful deactivating effect of the nitro group at position 7 dominates. msu.edulibretexts.org Therefore, electrophilic substitution on 7-Nitrobenz arkat-usa.orguni-rostock.deoxazine is expected to be challenging and would likely direct incoming electrophiles to the positions meta to the nitro group. khanacademy.org Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgbyjus.com

Nucleophilic Aromatic Substitution (SNAr): As mentioned, the electron-withdrawing nitro group makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. wikipedia.orgchemistrysteps.com This is particularly true for positions ortho and para to the nitro group. In 7-Nitrobenz arkat-usa.orguni-rostock.deoxazine, this would activate positions 6 and 8 for potential nucleophilic attack, should a suitable leaving group be present at one of these positions. Another pathway for substitution is the Vicarious Nucleophilic Substitution (VNS), which allows for the formal replacement of hydrogen atoms ortho or para to the nitro group. organic-chemistry.org

The nitrogen and oxygen atoms within the oxazine ring are key sites for derivatization.

N-Alkylation and N-Acylation: The secondary amine nitrogen (at position 4) in the dihydrobenzoxazine ring is nucleophilic and can readily undergo reactions such as alkylation and acylation. N-alkylation can be achieved using alkyl halides or through reductive amination. nih.gov N-acylation with acyl chlorides or anhydrides yields the corresponding amides. These reactions are fundamental for introducing a vast range of substituents at the nitrogen atom, significantly altering the compound's steric and electronic properties.

Reactivity of the Oxygen Heteroatom: The oxygen atom at position 1 is part of an ether linkage and is generally less reactive than the nitrogen atom. However, under certain conditions, such as treatment with strong acids, ring-opening reactions involving the cleavage of the C-O bond can occur. thieme-connect.de The synthesis of 1,4-oxazine derivatives often involves the formation of this ether linkage, for example, through intramolecular cyclization reactions. arkat-usa.orgresearchgate.netrsc.org

Ring expansion and contraction reactions are powerful methods for transforming one heterocyclic system into another, providing access to novel molecular scaffolds. wikipedia.orgetsu.edu

Ring Contraction: Benzoxazines can undergo ring contraction to form other heterocyclic systems. For example, enantioselective ring contraction of related benzoxazocines has been shown to produce 1,4-benzoxazine derivatives. acs.org Under basic conditions, certain 1,2-oxazine derivatives are known to undergo ring contraction to form pyrrole rings. mdpi.com While specific examples for 7-Nitrobenz arkat-usa.orguni-rostock.deoxazine are not prevalent, these principles suggest potential pathways for transformation.

Ring Expansion: Conversely, ring expansion reactions could potentially transform the six-membered oxazine ring into a seven-membered ring system, such as a benzodiazepine or benzoxazepine derivative. Such transformations often proceed through rearrangement mechanisms, like the Beckmann or Schmidt rearrangements, if appropriate precursors are designed.

Synthesis of Fused and Bridged Systems Incorporating the 7-Nitrobenzresearchgate.netcore.ac.ukoxazine Moiety

The 7-nitrobenz researchgate.netcore.ac.ukoxazine scaffold, particularly in its 3-oxo form (7-Nitro-2H-1,4-benzoxazin-3(4H)-one), serves as a versatile precursor for the synthesis of more complex, polycyclic heterocyclic systems. Research in this area has predominantly focused on the construction of fused ring systems, where an additional heterocyclic ring is annulated onto the benzoxazine framework. These transformations leverage the reactivity of the lactam functionality and the aromatic ring of the benzoxazinone core to build intricate molecular architectures.

One of the most notable applications of 7-nitro-2H-1,4-benzoxazin-3(4H)-one in this context is the synthesis of triazolo-fused benzoxazines. These fused systems are of significant interest due to their diverse pharmacological potential. Several synthetic strategies have been developed to achieve this fusion, typically involving the modification of the C3-carbonyl group and subsequent cyclization with a hydrazine-based reagent. researchgate.net

A common multi-step approach begins with the 7-nitro-2H-1,4-benzoxazin-3(4H)-one starting material. The key steps involve the activation of the C3 position followed by an intramolecular cyclization to form the triazole ring. Two primary pathways have been effectively utilized for this transformation, yielding isomeric triazolobenzoxazine products. researchgate.net

Pathway A: Synthesis via Thionation

This route involves the initial conversion of the C3-carbonyl group of the benzoxazinone into a thiocarbonyl group using a thionating agent like Lawesson's reagent. The resulting thione is a reactive intermediate that readily undergoes condensation with acylhydrazides. This reaction leads to the formation of 1-oxo-triazolobenzoxazines. researchgate.net

Pathway B: Synthesis via Chloroimidate Intermediate

An alternative strategy proceeds through a chloroimidate intermediate. The benzoxazinone is first treated with a chlorinating agent, such as phosphorus oxychloride, to convert the lactam into a more reactive species. This intermediate is then reacted with an acylhydrazide. The subsequent intramolecular SNAr (nucleophilic aromatic substitution) type cyclization, often promoted by a base like triethylamine, yields the fused triazolobenzoxazine system. researchgate.net This method can produce isomeric products compared to the thionation route. researchgate.net

The following table summarizes the key synthetic strategies for the formation of fused triazolo systems from a benzoxazinone precursor.

PathwayKey IntermediateKey ReagentsFinal Fused SystemReference
Thionation-Condensation2H-1,4-Benzoxazine-3(4H)-thione1. Lawesson's Reagent 2. Acylhydrazide (RCONHNH2) researchgate.netcore.ac.ukresearchgate.netTriazolo[3,4-c] researchgate.netcore.ac.ukbenzoxazine researchgate.net
Chloroimidate Cyclization3-Chloro-2H-1,4-benzoxazine derivative1. POCl3 2. Acylhydrazide (RCONHNH2) 3. Et3NIsomeric researchgate.netcore.ac.ukresearchgate.netTriazolo[4,3-d] researchgate.netcore.ac.ukbenzoxazine researchgate.net

These synthetic routes demonstrate the utility of the 7-nitrobenz researchgate.netcore.ac.ukoxazine moiety as a foundational block for creating novel fused heterocyclic compounds. The nitro group itself can be a site for further modification; for instance, its reduction to an amino group provides a nucleophilic handle for subsequent annulation reactions, further expanding the diversity of accessible fused systems. researchgate.net While the synthesis of bridged systems incorporating the 7-nitrobenz researchgate.netcore.ac.ukoxazine core is less commonly reported, the principles of intramolecular cyclization could potentially be applied to appropriately functionalized derivatives to construct such frameworks.

Spectroscopic and Structural Elucidation Methodologies for 7 Nitrobenz 1 2 Oxazine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds like 7-Nitrobenz ubbcluj.roshu.ac.ukoxazine (B8389632). By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined. uobasrah.edu.iqipb.pt

The ¹H NMR spectrum of 7-Nitrobenz ubbcluj.roshu.ac.ukoxazine is expected to show distinct signals for the protons on the aromatic ring and the oxazine moiety. The powerful electron-withdrawing nature of the nitro group at the 7-position significantly influences the chemical shifts of the aromatic protons. Protons ortho and para to the nitro group are deshielded and shifted downfield. For instance, in nitrobenzene, protons ortho to the nitro group appear at approximately 8.25 ppm, the para proton at 7.71 ppm, and the meta protons at 7.56 ppm. stackexchange.com A similar trend is anticipated for 7-Nitrobenz ubbcluj.roshu.ac.ukoxazine, with the proton at position 8 (ortho to the nitro group) expected at a very low field. The protons of the oxazine ring would appear in a different region of the spectrum, with their exact shifts depending on the saturation level of the ring.

In the ¹³C NMR spectrum, the carbon atom directly attached to the nitro group (C7) is expected to be significantly deshielded. stackexchange.com The other aromatic carbons will also show predictable shifts based on their position relative to the nitro group and the oxazine ring fusion. The carbon atoms within the oxazine ring (typically C2 and C3) would have chemical shifts characteristic of carbons adjacent to nitrogen and oxygen atoms.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 7-Nitrobenz ubbcluj.roshu.ac.ukoxazine Note: These are estimated values based on analogous structures. Actual values may vary.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons (H5, H6, H8)7.0 - 8.5-
Oxazine Protons (e.g., -CH₂-O-, -CH₂-N-)3.0 - 5.0-
Aromatic Carbons-110 - 150
C7 (attached to NO₂)-~148
Oxazine Carbons-45 - 80

Infrared (IR) and Mass Spectrometry for Molecular Characterization

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are essential for identifying functional groups and determining the molecular weight and fragmentation pattern of 7-Nitrobenz ubbcluj.roshu.ac.ukoxazine.

Infrared (IR) Spectroscopy: The IR spectrum provides a unique fingerprint of the molecule by revealing the vibrational frequencies of its bonds. masterorganicchemistry.comwiley.com For 7-Nitrobenz ubbcluj.roshu.ac.ukoxazine, the most characteristic absorption bands are associated with the nitro group. These include strong, distinct peaks corresponding to the asymmetric and symmetric stretching vibrations, typically found around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. Other significant peaks would include C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the oxazine ring (below 3000 cm⁻¹), C=C stretching of the aromatic ring (approx. 1450-1600 cm⁻¹), and the C-O-C ether stretching of the oxazine ring (approx. 1200-1250 cm⁻¹). nih.govrsc.org

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns. In the mass spectrum of 7-Nitrobenz ubbcluj.roshu.ac.ukoxazine, the molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation is often dominated by the nitro group. Common fragmentation pathways for nitroaromatic compounds include the loss of NO (M-30) and NO₂ (M-46). youtube.com Subsequent fragmentation would involve the cleavage of the oxazine ring, leading to further characteristic fragment ions.

Interactive Table 2: Key Spectroscopic Data for 7-Nitrobenz ubbcluj.roshu.ac.ukoxazine

TechniqueExpected FeatureTypical Wavenumber (cm⁻¹) / m/z Value
Infrared (IR)N-O Asymmetric Stretch (NO₂)1520 - 1560
N-O Symmetric Stretch (NO₂)1345 - 1385
Aromatic C=C Stretch1450 - 1600
C-O-C Ether Stretch1200 - 1250
Mass Spec. (MS)Molecular Ion (M⁺)180.05 (Calculated for C₈H₆N₂O₃)
Loss of NOM - 30
Loss of NO₂M - 46

Advanced Spectroscopic Techniques for Electronic and Conformational Analysis

UV-Visible spectroscopy measures the absorption of light in the UV-visible portion of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. libretexts.org For organic molecules, these absorptions are restricted to functional groups (chromophores) that contain valence electrons of low excitation energy. shu.ac.uk

The UV-Vis spectrum of 7-Nitrobenz ubbcluj.roshu.ac.ukoxazine is characterized by electronic transitions involving the π-electrons of the aromatic system and the non-bonding electrons on the oxygen and nitrogen atoms. The presence of the nitro group, a powerful chromophore, conjugated with the benzene (B151609) ring, results in characteristic absorption bands. Typically, two main types of transitions are observed:

π → π* transitions: These high-intensity absorptions arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. shu.ac.uk

n → π* transitions: These are lower-intensity transitions involving the promotion of non-bonding electrons (from the oxygen of the ether linkage or the nitrogen of the nitro group) to π* antibonding orbitals. shu.ac.uklibretexts.org

The conjugation of the benzoxazine (B1645224) system with the nitro group is expected to cause a bathochromic shift (shift to longer wavelengths) compared to benzene or nitrobenzene alone.

Time-resolved fluorescence spectroscopy is used to study the fate of a molecule after it has been promoted to an excited electronic state. However, nitroaromatic compounds like nitrobenzene are known to exhibit very low fluorescence quantum yields. nih.govucl.ac.uk This is because their excited state dynamics are dominated by highly efficient non-radiative decay pathways, particularly intersystem crossing (ISC) from the lowest excited singlet state (S₁) to a nearby triplet state (T₁ or T₂). nih.gov

For 7-Nitrobenz ubbcluj.roshu.ac.ukoxazine, upon photoexcitation, the S₁ state is expected to be extremely short-lived, with its population decaying on an ultrafast timescale (picoseconds or even femtoseconds). ucl.ac.uk This rapid depopulation occurs through efficient ISC, effectively quenching fluorescence. Therefore, time-resolved fluorescence measurements would likely reveal a very short fluorescence lifetime, confirming that non-radiative processes are the primary deactivation channels for the excited state.

Circular Dichroism (CD) spectroscopy and specific optical rotation are chiroptical techniques used to investigate chiral molecules. yale.eduarxiv.org These methods measure the differential absorption of left- and right-circularly polarized light (CD) and the rotation of plane-polarized light (optical rotation), respectively. osti.govnih.gov

The parent structure of 7-Nitrobenz ubbcluj.roshu.ac.ukoxazine is achiral as it possesses a plane of symmetry and lacks any stereocenters. Consequently, it will not exhibit a CD spectrum or optical rotation. These techniques would only become applicable for chiral derivatives of 7-Nitrobenz ubbcluj.roshu.ac.ukoxazine, for instance, if a substituent creates a stereocenter on the oxazine ring. In such a case, CD spectroscopy would be a powerful tool to determine the absolute configuration and study the conformational properties of the chiral molecule.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique can provide accurate data on bond lengths, bond angles, and intermolecular interactions. nih.gov

Furthermore, the analysis would elucidate the crystal packing arrangement. Intermolecular interactions, such as hydrogen bonds (if N-H groups are present in the oxazine ring), dipole-dipole interactions involving the polar nitro group, and potential π-π stacking between the aromatic rings of adjacent molecules, would be identified and characterized. mdpi.com This information is crucial for understanding the solid-state properties of the compound.

Interactive Table 3: Plausible Crystallographic Data for 7-Nitrobenz ubbcluj.roshu.ac.ukoxazine Note: This table presents hypothetical data based on structurally similar compounds.

ParameterHypothetical Value
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or P2₁2₁2₁
Unit Cell Parameters (a, b, c; Å)a ≈ 8-10, b ≈ 5-8, c ≈ 12-15
Unit Cell Angles (α, β, γ; °)α=90, β≈95-105, γ=90 (Monoclinic)
Key Intermolecular Interactionsπ-π stacking, C-H···O interactions

Table of Mentioned Compounds

Compound Name
7-Nitrobenz ubbcluj.roshu.ac.ukoxazine
Nitrobenzene

Theoretical and Computational Chemistry Studies of 7 Nitrobenz 1 2 Oxazine

Density Functional Theory (DFT) Investigations of Molecular Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful tool to investigate the intricacies of molecular systems. For 7-Nitrobenz nih.govnih.govoxazine (B8389632), DFT studies provide a foundational understanding of its geometry, stability, and electronic nature. These computational explorations are crucial for predicting how the molecule will behave in various chemical environments.

Geometry Optimization and Energetic Landscapes

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 7-Nitrobenz nih.govnih.govoxazine, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The presence of the nitro group (-NO2) at the 7-position significantly influences the geometry of the benzoxazine (B1645224) ring system due to its electron-withdrawing nature.

Energetic landscapes, mapped through techniques like potential energy surface (PES) scans, reveal the various conformations of the molecule and the energy barriers between them. These landscapes are essential for understanding the molecule's flexibility and the relative stability of different isomers. While specific energetic data for 7-Nitrobenz nih.govnih.govoxazine is not extensively documented in publicly available literature, typical computational studies on similar nitroaromatic compounds provide a framework for what to expect. The stability of the molecule is a key parameter derived from these calculations, often expressed as the total electronic energy.

Illustrative Data on Optimized Geometric Parameters:

ParameterTypical Value (Å/°)
C-N (nitro) bond length~1.48 Å
N-O (nitro) bond length~1.22 Å
C-O (oxazine) bond length~1.37 Å
C-N (oxazine) bond length~1.39 Å
O-N-O (nitro) bond angle~124°
Note: These are representative values and would be precisely determined in a specific DFT calculation.

Frontier Molecular Orbital (FMO) Analysis and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory is pivotal in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

For 7-Nitrobenz nih.govnih.govoxazine, the electron-withdrawing nitro group is expected to lower the energies of both the HOMO and LUMO. The electron density distribution, visualized through molecular orbital plots, would likely show the HOMO localized primarily on the benzoxazine ring, particularly the electron-rich oxygen and nitrogen atoms, while the LUMO would be significantly concentrated on the nitro group and the associated aromatic ring, indicating these are the probable sites for nucleophilic and electrophilic attack, respectively.

Representative FMO Energy Data:

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.8
HOMO-LUMO Gap3.7
Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) Topography

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is invaluable for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue signifies areas of positive potential (electron-poor, prone to nucleophilic attack).

In 7-Nitrobenz nih.govnih.govoxazine, the MEP topography would clearly show a region of high negative potential around the oxygen atoms of the nitro group, making them attractive sites for electrophiles. Conversely, the hydrogen atoms of the aromatic ring and the region around the nitro group's nitrogen atom would likely exhibit a positive potential, indicating their susceptibility to nucleophilic interaction.

Computational Analysis of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to unravel the intricate details of chemical reactions. By modeling reaction pathways, identifying transition states, and calculating activation energies, researchers can gain a deep understanding of the underlying mechanisms.

Transition State Elucidation and Activation Energy Calculations

For any chemical reaction, the reactants must pass through a high-energy transition state before forming products. Locating this transition state and calculating its energy relative to the reactants (the activation energy) is crucial for understanding the reaction's feasibility and rate. DFT calculations are widely used to model these processes.

While specific reaction mechanisms involving 7-Nitrobenz nih.govnih.govoxazine are not extensively detailed in dedicated computational studies, general reactions of benzoxazines, such as ring-opening polymerization or electrophilic aromatic substitution, can be computationally explored. The presence of the nitro group would be expected to deactivate the aromatic ring towards electrophilic substitution, thereby increasing the activation energy for such reactions. Conversely, it would facilitate nucleophilic aromatic substitution.

Kinetic Modeling of Reaction Processes

Kinetic modeling uses the energy data obtained from DFT calculations (such as activation energies) to predict reaction rates and how they change with temperature. This is often done using transition state theory. By calculating the rate constants for different potential reaction pathways, the most favorable mechanism can be identified. Such modeling can provide a quantitative prediction of a compound's reactivity, which is essential for its practical application in synthesis or materials science.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are indispensable computational tools in modern medicinal chemistry and materials science. ijirset.com These models establish a mathematical correlation between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). ijirset.comnih.gov For a molecule like 7-Nitrobenz ijirset.comnih.govoxazine, which belongs to the versatile benzoxazine class of heterocyclic compounds, these modeling techniques provide a powerful framework for rational design. nih.govmdpi.com By elucidating the specific molecular features that govern a desired outcome—be it therapeutic efficacy or a particular material property—QSAR and QSPR guide the targeted synthesis of novel derivatives with enhanced performance, thereby minimizing trial-and-error experimentation and accelerating the development process. nih.gov

The core principle of these methods involves calculating a set of numerical values, known as molecular descriptors, that encode distinct structural, electronic, and physicochemical features of the molecules. brieflands.com These descriptors are then used to build a predictive model through statistical techniques like multiple linear regression (MLR) or machine learning algorithms such as artificial neural networks (ANN). brieflands.comresearchgate.net

QSAR Modeling for Biological Activity

The benzoxazine scaffold is a well-established pharmacophore present in compounds with a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory functions. phytojournal.comnih.gov QSAR studies on various benzoxazine derivatives have been instrumental in identifying the key structural requirements for these activities. While specific QSAR models focused solely on 7-Nitrobenz ijirset.comnih.govoxazine are not extensively documented, robust models developed for analogous nitroaromatic and benzoxazine compounds provide significant insights. ijirset.comnih.gov

For instance, QSAR studies on the toxicity of nitroaromatic compounds have frequently identified descriptors related to molecular hydrophobicity (LogP) and electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO), as critical predictors of activity. nih.gov A lower ELUMO value in nitroaromatics is often associated with increased mutagenicity, as it facilitates the nitroreduction process, a key step in their mechanism of toxic action. nih.gov

In the context of designing new therapeutic agents based on the 7-Nitrobenz ijirset.comnih.govoxazine core, a typical QSAR study would involve synthesizing a library of derivatives with varied substituents on the benzoxazine ring. The biological activity (e.g., IC₅₀ values against a cancer cell line) would be determined experimentally. Concurrently, a range of molecular descriptors would be calculated for each derivative. A resulting QSAR model might reveal that specific electronic properties imparted by the nitro group, combined with the steric and hydrophobic characteristics of other substituents, are crucial for potency. This knowledge allows for the in silico design of new candidates with optimized descriptor values, prioritizing the synthesis of compounds with the highest probability of success.

Table 1: Illustrative QSAR Data for Hypothetical Benzoxazine Derivatives

This table demonstrates a potential QSAR model for anticancer activity, where descriptors like LogP (hydrophobicity), ELUMO (an electronic parameter), and Molecular Volume (a steric parameter) are used to predict the half-maximal inhibitory concentration (pIC₅₀).

CompoundLogPELUMO (eV)Molecular Volume (ų)Experimental pIC₅₀Predicted pIC₅₀
Derivative 12.5-1.852105.25.3
Derivative 23.1-1.902355.85.7
Derivative 32.8-1.752205.45.5
Derivative 43.5-1.952506.16.0
Derivative 52.2-1.802004.95.0

Note: This data is illustrative and intended to represent a typical QSAR study output for benzoxazine analogs.

SPR Modeling for Physicochemical Properties

Beyond biological activity, the physicochemical properties of 7-Nitrobenz ijirset.comnih.govoxazine are critical for its application, whether in pharmacology (affecting absorption and distribution) or materials science. QSPR models are employed to predict these properties. A notable application for benzoxazines is the prediction of their electrochemical behavior, such as oxidation potentials. researchgate.net

A QSPR study on the half-wave oxidation potentials of 40 benzoxazine derivatives successfully developed models using both MLR and ANN techniques. researchgate.net The study identified five key descriptors that govern the electrochemical properties:

HOMO energy: Energy of the Highest Occupied Molecular Orbital.

Partial positive surface area: Related to the molecule's ability to engage in electrostatic interactions.

Maximum valency of a carbon atom: A constitutional descriptor.

Relative number of hydrogen atoms: A simple constitutional descriptor.

Maximum electrophilic reaction index for a nitrogen atom: Describes the propensity of a nitrogen atom to accept electrons.

The results indicated that the ANN model had superior predictive power, and a sensitivity analysis revealed the relative importance of the descriptors. researchgate.net Such a model is highly valuable for designing 7-Nitrobenz ijirset.comnih.govoxazine derivatives with specific redox properties, which can be crucial for their mechanism of action or for applications in electronic materials. For example, to lower the oxidation potential of a derivative, one could introduce substituents that raise the HOMO energy. semanticscholar.org Similarly, QSPR models have been developed to predict material properties like the char yield of polybenzoxazines, a key parameter for fire-resistant materials. mdpi.combris.ac.uk

Table 2: Representative QSPR Data for Predicting Half-Wave Potential (E₁/₂) in Benzoxazine Derivatives

This table, based on findings from literature, shows how molecular descriptors can be used to predict a key physicochemical property like the half-wave oxidation potential. researchgate.net

CompoundHOMO Energy (eV)Relative No. of H AtomsMax. Electrophilic Index (N)Experimental E₁/₂ (V)Predicted E₁/₂ (V)
Analog A-8.50.520.880.750.74
Analog B-8.20.480.910.710.72
Analog C-8.80.550.850.800.81
Analog D-8.30.500.900.730.73
Analog E-8.60.530.870.770.76

Note: The data is representative of the relationships described in studies on benzoxazine electrochemistry and is for illustrative purposes. researchgate.net

By integrating the insights from both QSAR and QSPR models, researchers can engage in a holistic rational design process. This dual approach allows for the simultaneous optimization of a molecule's biological activity and its essential physicochemical properties, leading to the development of superior and more effective compounds based on the 7-Nitrobenz ijirset.comnih.govoxazine scaffold.

Applications of 7 Nitrobenz 1 2 Oxazine As a Research Tool and Building Block

Utilization in the Synthesis of Complex Organic Molecules

The 7-Nitrobenz nih.govijpsjournal.comoxazine (B8389632) scaffold serves as a valuable starting material for the synthesis of more complex organic molecules, including various heterocyclic compounds and potential pharmaceutical agents. rsc.orgwjpps.com The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the reactivity of the benzene (B151609) ring, making it susceptible to certain chemical transformations. nih.govquora.com This electronic property is crucial for its role as a versatile building block.

One of the primary synthetic utilities of 7-Nitrobenz nih.govijpsjournal.comoxazine lies in the transformation of the nitro group itself. The nitro group can be readily reduced to an amino group (NH2) under various conditions, such as catalytic hydrogenation or using reducing agents like tin(II) chloride. organic-chemistry.orgorientjchem.org This resulting 7-aminobenz nih.govijpsjournal.comoxazine is a key intermediate, as the amino group can be further functionalized. For instance, the amine can undergo diazotization followed by substitution reactions to introduce a wide range of functional groups. It can also participate in amide bond formation, alkylation, and arylation reactions, providing access to a diverse library of derivatives.

The benzoxazine (B1645224) core itself is a common feature in many biologically active compounds. researchgate.netijnc.ir By using 7-Nitrobenz nih.govijpsjournal.comoxazine as a starting point, chemists can build upon this privileged scaffold to construct intricate molecular architectures. For example, the aromatic ring can undergo further substitution reactions, and the oxazine ring can potentially be opened or modified to create different heterocyclic systems. The reactivity of nitroalkenes in the synthesis of various heterocycles highlights the potential of nitro-containing scaffolds in generating molecular diversity. rsc.orgmdpi.com While specific total syntheses of complex natural products starting directly from 7-Nitrobenz nih.govijpsjournal.comoxazine are not extensively documented in readily available literature, its potential is evident from the established chemistry of nitroarenes and benzoxazines. nih.govresearchgate.net The synthesis of pyrazine (B50134) alkaloids, for instance, often involves the strategic manipulation of nitrogen-containing heterocyclic precursors. nih.gov

Table 1: Potential Synthetic Transformations of 7-Nitrobenz nih.govijpsjournal.comoxazine

Starting MaterialReagents and ConditionsProductApplication
7-Nitrobenz nih.govijpsjournal.comoxazineH₂, Pd/C or SnCl₂, HCl7-Aminobenz nih.govijpsjournal.comoxazineIntermediate for further functionalization
7-Aminobenz nih.govijpsjournal.comoxazine1. NaNO₂, HCl; 2. CuX7-Halobenz nih.govijpsjournal.comoxazinePrecursor for cross-coupling reactions
7-Aminobenz nih.govijpsjournal.comoxazineAcyl chloride, base7-Acetamidobenz nih.govijpsjournal.comoxazineModification of biological activity

Exploration as Fluorescent Probes and Labels in Chemical Biology Research

The intrinsic fluorescence of organic molecules is highly dependent on their electronic structure. While the parent oxazine scaffold is found in some fluorescent dyes, the presence of a nitro group often leads to fluorescence quenching. nih.gov The strong electron-withdrawing nature of the nitro group can provide a pathway for non-radiative decay of the excited state, thus diminishing or eliminating fluorescence.

However, this quenching effect can be exploited in the design of "turn-on" fluorescent probes. In such a design, the 7-nitrobenz nih.govijpsjournal.comoxazine moiety could be non-fluorescent. Upon reaction with a specific analyte, the nitro group could be chemically transformed (e.g., reduced to an amine), leading to a significant increase in fluorescence. This change in the electronic nature of the substituent at the 7-position would alter the photophysical properties of the molecule, providing a detectable signal.

Although direct applications of 7-Nitrobenz nih.govijpsjournal.comoxazine as a fluorescent probe are not widely reported, the broader class of oxazine dyes is well-established in fluorescence microscopy and single-molecule switching applications. nih.gov The development of fluorescent probes often involves the strategic modification of a core fluorophore to modulate its properties. The synthesis of novel benzoxazines with functionalities that can be fine-tuned for specific imaging applications is an active area of research. researchgate.net

Table 2: Comparison of Oxazine-Based Scaffolds in Fluorescence

Compound ClassTypical Fluorescence PropertiesPotential Application
Unsubstituted OxazinesCan be fluorescentCore structure for fluorescent dyes
7-Nitrobenz nih.govijpsjournal.comoxazineLikely non-fluorescent or weakly fluorescentPotential quencher in "turn-on" probes
7-Aminobenz nih.govijpsjournal.comoxazinePotentially fluorescent"Turned-on" state of a probe for nitroreductase activity

Role in the Discovery and Development of Novel Chemical Scaffolds

The benz nih.govijpsjournal.comoxazine ring system is considered a "privileged scaffold" in medicinal chemistry. nih.govijnc.ir This means that this particular molecular framework is frequently found in compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ijpsjournal.comresearchgate.netijnc.ir Therefore, 7-Nitrobenz nih.govijpsjournal.comoxazine serves as an excellent starting point for the development of new therapeutic agents.

The nitro group at the 7-position is a key handle for chemical diversification. As mentioned, its reduction to an amine opens up a vast chemical space for the synthesis of new derivatives. organic-chemistry.orgorientjchem.org Medicinal chemists can systematically modify this position to explore structure-activity relationships (SAR) and optimize the pharmacological properties of the resulting compounds. For example, a library of amides or sulfonamides can be readily prepared from the 7-amino derivative to investigate their binding interactions with a specific biological target.

Furthermore, the presence of the nitro group can itself contribute to the biological activity of a molecule. Nitroaromatic compounds are known to have a variety of pharmacological effects. libretexts.org In some cases, the nitro group is essential for the mechanism of action. The development of novel benzoxazine derivatives as inhibitors of ferroptosis, a form of programmed cell death, highlights the therapeutic potential of this scaffold. nih.gov The synthesis of new 1,4-oxazine derivatives and their evaluation for various biological activities is a continuous effort in the field of drug discovery. wjpps.comarkat-usa.orgresearchgate.net

Table 3: Examples of Biologically Active Scaffolds Derived from Benzoxazines

Scaffold DerivativeBiological ActivityReference
Substituted 1,4-BenzoxazinesAntimicrobial, Anticancer ijpsjournal.comresearchgate.net
Fused Oxazine-TriazolesAnticancer researchgate.net
Benzoxazine-based Ferroptosis InhibitorsInhibition of cell death nih.gov

Investigation of Mechanistic Pathways in Organic Reactions

The 7-Nitrobenz nih.govijpsjournal.comoxazine molecule is an excellent model system for studying the mechanistic pathways of several important organic reactions. The interplay between the electron-withdrawing nitro group and the aromatic benzoxazine core provides a rich platform for investigating reaction kinetics and intermediates.

The reduction of the nitro group is another mechanistically significant process. orientjchem.orgresearchgate.netmdpi.comchemrxiv.org This transformation typically proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species. orientjchem.org By carefully controlling the reaction conditions and using various analytical techniques (e.g., spectroscopy, chromatography), researchers can isolate or detect these intermediates and elucidate the step-by-step mechanism of the reduction. Understanding this pathway is crucial for developing selective reduction methods that can be applied to more complex molecules. The catalytic reduction of nitro compounds is a field of intense research, with a focus on developing more efficient and environmentally friendly catalysts. mdpi.comchemrxiv.org

Table 4: Intermediates in the Reduction of Aromatic Nitro Compounds

IntermediateStructureRole in Mechanism
NitrosoareneAr-N=OFirst stable intermediate in the two-electron reduction pathway
N-ArylhydroxylamineAr-NHOHSecond intermediate, formed by further reduction of the nitroso group
Anilino RadicalAr-NH•Potential intermediate in single-electron transfer pathways
AnilineAr-NH₂Final product of the complete six-electron reduction

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for 1,4-oxazine derivatives, including 7-nitro-substituted analogs?

  • Methodological Answer : The synthesis of 1,4-oxazine derivatives typically involves cyclization reactions, multicomponent reactions, or functionalization of pre-existing oxazine scaffolds. For example, substituted benzoxazines can be synthesized via nucleophilic substitution or oxidation of pyrrolo-quinoline precursors . Substituents like nitro groups are introduced through nitration reactions or by using pre-functionalized starting materials. A review by Krishnakumar et al. highlights methods such as condensation of hydroxylamine derivatives with diketones or regioselective cyclization under mild acidic conditions . Structural characterization relies on NMR (1D/2D), X-ray crystallography, and mass spectrometry .

Q. What biological activities are associated with 1,4-oxazine derivatives, and how are they evaluated?

  • Methodological Answer : 1,4-Oxazines exhibit diverse biological activities, including hypoxia-targeted cytotoxicity, anti-tubercular, and anti-neoplastic effects. For instance, 2H-benzo[b][1,4]oxazine derivatives were tested in hypoxic vs. normoxic cancer cell lines to assess selective cytotoxicity. Assays include gene expression analysis (e.g., HIF-1α, VEGF) and viability assays (MTT or resazurin-based) . Standard protocols involve dose-response curves, IC₅₀ determination, and validation using orthogonal assays like flow cytometry for apoptosis .

Q. How do substituent positions (e.g., nitro groups) influence the reactivity of benzoxazine derivatives?

  • Methodological Answer : Substituent positioning alters electronic and steric properties, impacting both synthetic pathways and bioactivity. For example, halogen or nitro groups at the para position on the benzene ring enhance bioreductive activation in hypoxic environments, as shown in cytotoxicity studies . Computational tools (e.g., DFT) predict regioselectivity in cyclization reactions, where electron-withdrawing groups like nitro favor specific ring formations (e.g., 1,3-oxazine over 1,4-oxazine) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationships (SAR) for 1,4-oxazine analogs?

  • Methodological Answer : Contradictions in SAR often arise from differences in assay conditions, cell models, or substituent electronic effects. To address this:

  • Use isogenic cell lines (e.g., hypoxia-inducible vs. normoxic) to isolate microenvironment-specific effects .
  • Perform comparative molecular field analysis (CoMFA) or molecular docking to map steric/electronic interactions with targets like HIF-1α .
  • Validate hypotheses via systematic substitution (e.g., replacing nitro with methyl or halogens) and retesting .

Q. What computational approaches are used to predict regioselectivity in oxazine ring formation?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and reaction pathways. For example, oxidation of pyrrolo-quinoline derivatives with m-chloroperbenzoic acid selectively forms 1,3-oxazine rings due to lower activation energy barriers, as predicted by computational studies . Researchers should compare calculated thermodynamic parameters (ΔG‡) with experimental yields to refine models.

Q. How can researchers optimize 7-nitrobenz[1,4]oxazine derivatives for dual therapeutic and diagnostic (theranostic) applications?

  • Methodological Answer :

  • Therapeutic Optimization : Introduce bioreductive groups (e.g., nitroimidazole moieties) to enhance hypoxia-selective cytotoxicity. Validate via in vitro ROS generation assays .
  • Diagnostic Functionalization : Conjugate fluorophores or chelators (e.g., DOTA for PET/SPECT imaging) at non-critical positions (e.g., 4-methyl or 6-bromo derivatives) .
  • In Vivo Validation : Use xenograft models with hypoxia markers (e.g., pimonidazole staining) to correlate drug distribution (via imaging) with efficacy .

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